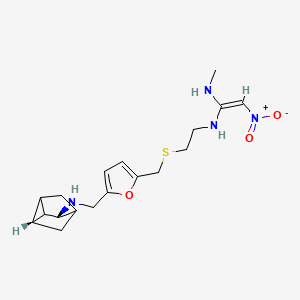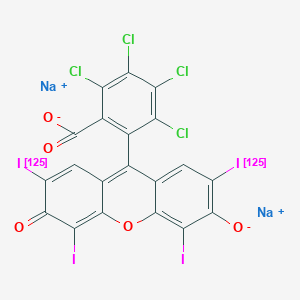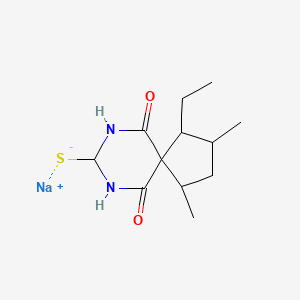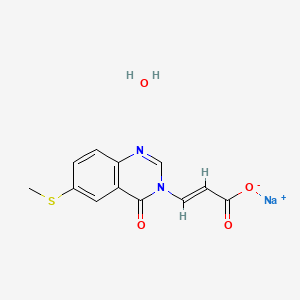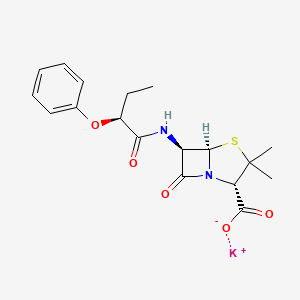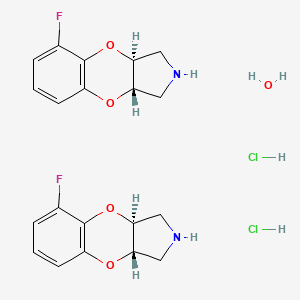
Fluparoxan hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluparoxan hydrochloride, also known as (±)-trans-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole hydrochloride hemihydrate, is a potent and selective α2-adrenergic receptor antagonist. It was initially developed by Glaxo (now GlaxoSmithKline) in the early 1980s as a potential antidepressant. Despite its promising pharmacological profile, its development was discontinued due to a lack of clear clinical advantage over existing therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluparoxan hydrochloride involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, cost-effectiveness, and environmental considerations. This includes the use of scalable reaction vessels, efficient purification techniques, and waste management protocols .
Chemical Reactions Analysis
Types of Reactions: Fluparoxan hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents on the aromatic ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluparoxan oxides, while substitution reactions can produce various fluparoxan derivatives with different pharmacological profiles .
Scientific Research Applications
Chemistry: It serves as a model compound for studying α2-adrenergic receptor antagonists and their interactions with other molecules.
Biology: The compound is used in research to understand the role of α2-adrenergic receptors in biological systems, including their involvement in neurotransmission and cellular signaling.
Medicine: Fluparoxan hydrochloride has been investigated for its potential therapeutic effects in conditions like depression, Alzheimer’s disease, and schizophrenia. .
Mechanism of Action
Fluparoxan hydrochloride exerts its effects by selectively blocking α2-adrenergic receptors. These receptors are involved in the autoinhibitory feedback mechanism that regulates the release of noradrenaline. By antagonizing these receptors, this compound increases the synaptic concentrations of noradrenaline, enhancing neurotransmission. This mechanism is particularly relevant in the treatment of disorders associated with noradrenaline deficiency, such as depression and cognitive impairment .
Comparison with Similar Compounds
Idazoxan: Another α2-adrenergic receptor antagonist with similar pharmacological properties but different chemical structure.
RX 821002: A highly selective α2-adrenergic receptor antagonist used in research to study adrenergic signaling.
Yohimbine: A well-known α2-adrenergic receptor antagonist with additional effects on other receptor systems.
Uniqueness of Fluparoxan Hydrochloride: this compound is unique due to its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors (2,630-fold selectivity). This selectivity reduces the likelihood of off-target effects, making it a valuable tool for studying α2-adrenergic receptor functions without interference from other receptor systems .
Properties
CAS No. |
139679-54-2 |
|---|---|
Molecular Formula |
C20H24Cl2F2N2O5 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrate;dihydrochloride |
InChI |
InChI=1S/2C10H10FNO2.2ClH.H2O/c2*11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;;;/h2*1-3,8-9,12H,4-5H2;2*1H;1H2/t2*8-,9-;;;/m00.../s1 |
InChI Key |
SDEFUPMOIFOLSQ-IYLDIKPPSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.O.Cl.Cl |
Canonical SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.C1C2C(CN1)OC3=C(O2)C=CC=C3F.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



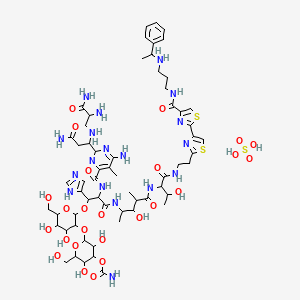
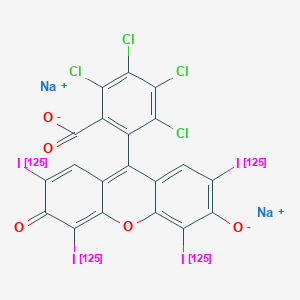
![[(1S,4S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate](/img/structure/B10859884.png)
![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859887.png)
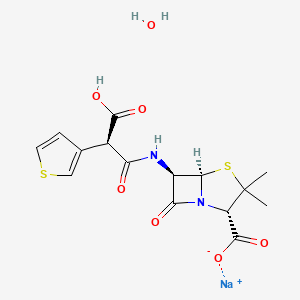
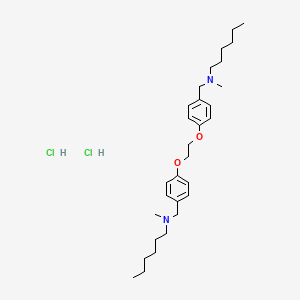
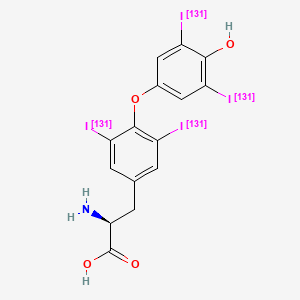
![(1R,2S,6R,14R,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859919.png)
